molecular formula C4H5FN2O2 B563508 5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 CAS No. 1189492-99-6

5-Fluorodihydropyrimidine-2,4-dione-13C,15N2

Cat. No.: B563508
CAS No.: 1189492-99-6
M. Wt: 135.073
InChI Key: RAIRJKWTBBDDAR-XZQGXACKSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 typically involves the isotopic labeling of 5-FluorouracilThis can be achieved through a series of chemical reactions, including halogenation, amination, and cyclization under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process is optimized to incorporate isotopes efficiently while maintaining the structural integrity of the compound. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the isotopic labeling and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated and aminated derivatives, which are useful in further research and development .

Scientific Research Applications

5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of fluorinated compounds in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and efficacy of chemotherapeutic agents.

    Industry: Applied in the production of labeled compounds for research and development purposes

Mechanism of Action

The mechanism of action of 5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 involves its incorporation into the metabolic pathways of pyrimidine analogs. It targets thymidylate synthase, an enzyme crucial for DNA synthesis, thereby inhibiting cell proliferation. The isotopic labeling allows for precise tracking and analysis of its metabolic fate and interactions within biological systems .

Comparison with Similar Compounds

Uniqueness: 5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 is unique due to its isotopic labeling, which provides enhanced capabilities for tracing and studying metabolic processes. This makes it particularly valuable in research settings where precise tracking of chemical transformations is required .

Properties

IUPAC Name

5-fluoro-(213C,1,3-15N2)1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)/i4+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIRJKWTBBDDAR-XZQGXACKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(=O)[15NH][13C](=O)[15NH]1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661976
Record name 5-Fluoro(2-~13~C,~15~N_2_)dihydropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189492-99-6
Record name 5-Fluoro(2-~13~C,~15~N_2_)dihydropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Fluorodihydropyrimidine-2,4-dione-13C,15N2
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5-Fluorodihydropyrimidine-2,4-dione-13C,15N2
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5-Fluorodihydropyrimidine-2,4-dione-13C,15N2
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5-Fluorodihydropyrimidine-2,4-dione-13C,15N2
Reactant of Route 6
5-Fluorodihydropyrimidine-2,4-dione-13C,15N2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.